Cas no 74816-22-1 (Acetamide,2-(diethylamino)-N-methyl-N-phenyl-)
74816-22-1 structure
Product Name:Acetamide,2-(diethylamino)-N-methyl-N-phenyl-
Numero CAS:74816-22-1
MF:C13H20N2O
MW:220.310703277588
CID:579331
PubChem ID:250894
Update Time:2025-04-19
Acetamide,2-(diethylamino)-N-methyl-N-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Acetamide,2-(diethylamino)-N-methyl-N-phenyl-
- 2-diethylamino-N-methyl-N-phenyl-acetamide
- N,N-Diaethyl-glycin-(N-methyl-anilid)
- N,N-diethyl-glycine-(N-methyl-anilide)
- 74816-22-1
- DTXSID60996334
- N~2~,N~2~-Diethyl-N-methyl-N-phenylglycinamide
- NSC-70886
- NSC70886
-
- Inchi: 1S/C13H20N2O/c1-4-15(5-2)11-13(16)14(3)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3
- Chiave InChI: PHPBPSCTDLBGOC-UHFFFAOYSA-N
- Sorrisi: O=C(CN(CC)CC)N(C)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 220.1577
- Massa monoisotopica: 220.158
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 5
- Complessità: 208
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 23.6Ų
Proprietà sperimentali
- Densità: 1.027
- Punto di ebollizione: 306.1°C at 760 mmHg
- Punto di infiammabilità: 114.6°C
- Indice di rifrazione: 1.542
- PSA: 23.55
- LogP: 1.99120
Acetamide,2-(diethylamino)-N-methyl-N-phenyl- Letteratura correlata
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
74816-22-1 (Acetamide,2-(diethylamino)-N-methyl-N-phenyl-) Prodotti correlati
- 223786-04-7(4-(4-Aminophenyl)piperazin-2-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso